![molecular formula C15H23NO B13922364 4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)
4-[(3-Phenylpropoxy)methyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Phenylpropoxy)methyl]piperidine is a chemical compound with the molecular formula C15H23NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Phenylpropoxy)methyl]piperidine typically involves the reaction of piperidine with 3-phenylpropyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the electrophilic carbon in 3-phenylpropyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
4-[(3-Phenylpropoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .
科学研究应用
4-[(3-Phenylpropoxy)methyl]piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
作用机制
The mechanism of action of 4-[(3-Phenylpropoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation, survival, and apoptosis .
相似化合物的比较
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
3-Phenylpropylamine: An amine derivative with a phenyl group attached to a propyl chain.
N-Methylpiperidine: A methyl-substituted piperidine derivative.
Uniqueness
4-[(3-Phenylpropoxy)methyl]piperidine is unique due to its specific structure, which combines the piperidine ring with a phenylpropoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC 名称 |
4-(3-phenylpropoxymethyl)piperidine |
InChI |
InChI=1S/C15H23NO/c1-2-5-14(6-3-1)7-4-12-17-13-15-8-10-16-11-9-15/h1-3,5-6,15-16H,4,7-13H2 |
InChI 键 |
UKIRSOPORYDULU-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1COCCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



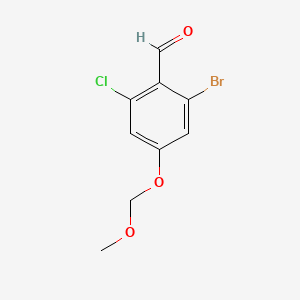
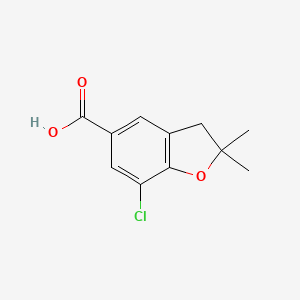
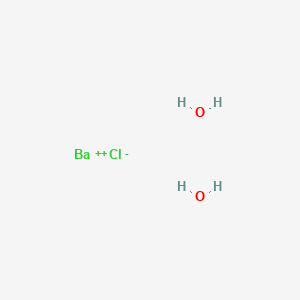

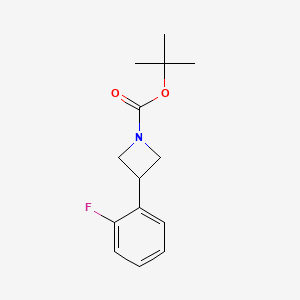
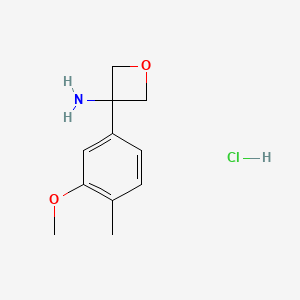
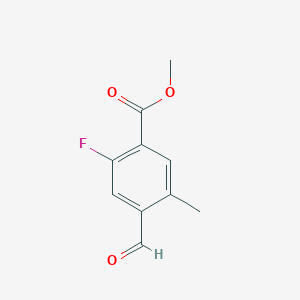
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)
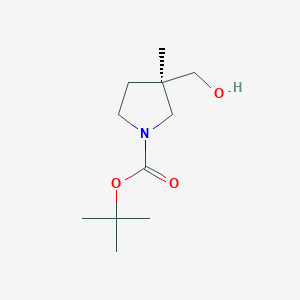



![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
